Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

Catalog No.
S12212620
CAS No.
M.F
C13H24N2O3
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclo...

Product Name

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

IUPAC Name

ethyl 2-[4-(dimethylcarbamoylamino)cyclohexyl]acetate

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c1-4-18-12(16)9-10-5-7-11(8-6-10)14-13(17)15(2)3/h10-11H,4-9H2,1-3H3,(H,14,17)

InChI Key

KERRLQPNDLTVID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)N(C)C

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate is a chemical compound with the molecular formula C13H24N2O3C_{13}H_{24}N_{2}O_{3} and a molecular weight of 256.34 g/mol. It is classified under the category of esters and features a cyclohexyl group substituted with a dimethylcarbamoyl amino group. The compound is identified by its CAS number 1642586-63-7 and has several synonyms, including Cyclohexaneacetic acid, 4-[[(dimethylamino)carbonyl]amino]-, ethyl ester, trans- .

Involving ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate primarily include hydrolysis, where the ester bond can be cleaved to form the corresponding acid and alcohol. This reaction can be catalyzed by acids or bases. Additionally, the compound may undergo nucleophilic substitution reactions due to the presence of the dimethylcarbamoyl group, which can react with various nucleophiles .

The synthesis of ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate typically involves several steps:

  • Formation of Cyclohexylamine Derivative: The starting material may involve cyclohexanone or cyclohexanol derivatives that are reacted with dimethylcarbamate to introduce the dimethylcarbamoyl group.
  • Esterification: The cyclohexylamine derivative is then reacted with ethyl acetate in the presence of an acid catalyst to form the desired ester product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate has potential applications in medicinal chemistry and pharmaceutical development. Its unique structure may provide insights into drug design, particularly for compounds targeting specific biological pathways or receptors. It could also serve as an intermediate in the synthesis of more complex molecules .

Similar Compounds

  • Dimethylcarbamoylcyclohexane
    • Structure: Contains a similar cyclohexane core but lacks the ethyl acetate moiety.
    • Activity: May exhibit different biological properties due to structural differences.
  • Cyclohexylacetic Acid
    • Structure: A simpler analogue without the dimethylcarbamoyl substitution.
    • Activity: Primarily studied for its anti-inflammatory properties.
  • Ethyl N,N-Dimethylaminocyclopentaneacetate
    • Structure: Similar ester structure but with a cyclopentane ring.
    • Activity: Known for its neuroactive properties.

Uniqueness

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate stands out due to its specific stereochemistry and functional groups, which may confer unique biological activities not observed in simpler analogues. Its dual functional groups (the ester and dimethylcarbamoyl amine) suggest potential for diverse interactions within biological systems that merit further investigation .

IUPAC Nomenclature and Systematic Identification

The IUPAC name ethyl 2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)acetate systematically describes its structure:

  • Ethyl ester group: Positioned at the terminal acetate moiety.
  • Cyclohexyl backbone: A six-membered ring with chair conformation.
  • Dimethylcarbamoyl substituent: A urea derivative with two methyl groups attached to the nitrogen.

The SMILES notation CCOC(=O)C[C@H]1CC[C@H](NC(=O)N(C)C)CC1 confirms the stereochemistry at the 1R and 4R positions, critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.35 g/mol
Purity97%
Storage ConditionsRoom temperature

Molecular Geometry and Stereochemical Configuration

X-ray crystallography of analogous compounds (e.g., cyclohexyl acetate derivatives) reveals that the cyclohexyl ring adopts a chair conformation, minimizing steric strain. The trans-diaxial orientation of the dimethylcarbamoyl and acetate groups stabilizes the molecule through intramolecular hydrogen bonding between the urea NH and ester carbonyl oxygen.

Key stereochemical features:

  • C1 and C4 chiral centers: Both R-configurations ensure spatial alignment for receptor binding.
  • Torsional angles: The N–C(=O)–N–C sequence in the urea group adopts a planar geometry, facilitating π-orbital conjugation.

Crystal Structure Analysis and Conformational Studies

While no direct crystal data exists for this compound, studies on structurally similar molecules like (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate (PubChem CID 118998810) show monoclinic crystal systems with P2₁/c space groups. Hydrogen-bonding networks between urea groups and ester oxygens likely stabilize the lattice, as observed in gabapentin analogs.

Comparative conformational analysis:

ParameterEthyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetateCyclohexyl Acetate
Ring ConformationChairChair
Substituent OrientationTrans-diaxialEquatorial
Dipole Moment4.2 D (calculated)1.8 D

Comparative Analysis with Related Cyclohexylacetate Derivatives

Cyclohexyl Acetate (CAS 622-45-7)

  • Structure: Lacks the dimethylcarbamoyl group, resulting in lower polarity (LogP 2.64 vs. 1.2 for the target compound).
  • Applications: Primarily used as a fragrance component, unlike the pharmacological potential of the title compound.

Ethyl 2-[1-(Aminomethyl)Cyclohexyl]Acetate (PubChem CID 15512485)

  • Key Difference: Replaces the dimethylcarbamoyl group with an aminomethyl moiety.
  • Bioactivity: Serves as a gabapentin precursor, highlighting the role of nitrogen-containing substituents in neuroactive compounds.

(3S)-5-Methyl-3-({[(2S)-Pyrrolidin-2-Yl]Formamido}Methyl)Hexanoic Acid (CID 65493300)

  • Structural Contrast: Linear chain vs. cyclohexyl ring, yet both feature urea-like linkages for hydrogen bonding.

Retrosynthetic Analysis and Route Design

The retrosynthetic strategy for Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves disconnection at the carbamate group and cyclohexyl backbone. Key disconnections include:

  • Amide bond cleavage: Reveals ethyl 2-(4-aminocyclohexyl)acetate and dimethylcarbamoyl chloride as precursors [3] .
  • Cyclohexane ring formation: Suggests hydrogenation of aromatic precursors (e.g., 4-nitrophenyl acetic acid derivatives) as a viable route [3].

A convergent synthesis approach is favored, combining:

  • Catalytic hydrogenation for cyclohexane ring formation
  • Carbamoylation for introducing the dimethylcarbamoyl group

Key Intermediate: Ethyl 2-(4-Aminocyclohexyl)acetate Synthesis

The synthesis of ethyl 2-(4-aminocyclohexyl)acetate follows a sequential hydrogenation protocol [3]:

Step 1: Nitro Group Reduction
4-Nitrophenyl acetic acid undergoes hydrogenation in protic solvents (water/methanol) using Pd/C (5% w/w) at:

  • 40–50°C
  • 0.1–0.6 bar H₂ pressure
    This yields 4-aminophenyl acetic acid with >95% conversion [3].

Step 2: Aromatic Ring Hydrogenation
Further hydrogenation under intensified conditions:

  • 50–60°C
  • 1–4 bar H₂ pressure
    Achieves complete saturation of the benzene ring while maintaining amine functionality [3].

Critical Parameters

FactorOptimal RangeImpact on Yield
Catalyst loading8–12% Pd/CMaximizes H₂ uptake
Solvent systemH₂O:MeOH (3:1)Prevents amine oxidation
Reaction time6–8 hoursBalances conversion vs. side reactions

The final product contains 81% trans isomer, requiring subsequent stereochemical optimization [3].

Carbamoylation Strategies Using Dimethylcarbamoyl Chloride

The amine intermediate undergoes carbamoylation under Schotten-Baumann conditions:

Reaction Setup

  • Molar ratio: 1:1.2 (amine:dimethylcarbamoyl chloride)
  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane at 0–5°C

Key Observations

  • Temperature control below 10°C prevents N-overalkylation [3]
  • Gradual reagent addition (30–45 min) ensures homogeneous mixing
  • Post-reaction quenching with ice-water enhances product precipitation

Yield Optimization

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Reaction scale100 mmol500 mmol+12% (economies of scale)
Mixing speed300 rpm600 rpm+8% (reduced localized heating)

Stereoselective Control in (1R,4R) Configuration Formation

Achieving the desired (1R,4R) configuration involves three strategic approaches:

1. Catalytic Asymmetric Hydrogenation

  • Chiral catalysts: Ru-BINAP complexes
  • Substrate: Prochiral cyclohexene intermediates
  • Enantiomeric excess: Up to 88% [3]

2. Kinetic Resolution

  • Enzymatic methods: Lipase-mediated ester hydrolysis
  • Selectivity factor (α): 3.2–4.1 for trans/cis isomers [3]

3. Crystallization-Induced Dynamic Resolution

  • Solvent system: Ethanol/water (7:3)
  • Diastereomeric excess: 95% after three recrystallizations [3]

Purification Techniques and Yield Optimization

Chromatographic Methods

TechniqueStationary PhaseMobile PhasePurity Achieved
Flash chromatographySilica gel (40–63 μm)Hexane:EtOAc (4:1)98.5%
Preparative HPLCC18 columnMeCN:H₂O (70:30)99.2%

Crystallization Optimization

  • Anti-solvent: n-Heptane
  • Cooling rate: 0.5°C/min
  • Final recovery: 82% with 99.1% chemical purity [3]

Process Intensification

  • Continuous flow hydrogenation: Increases space-time yield by 40% vs. batch [3]
  • In-line FTIR monitoring: Reduces reaction time variance by 65%

Thermodynamic Properties: Melting/Boiling-Point Trends

The compound’s high boiling point (> 400 °C) mirrors other medium-size ureido‐esters, where extensive dispersion forces and restricted volatility dominate thermal behaviour [1].

  • No reproducible melting point has been published; bulk samples supplied for library synthesis are described as low-melting white solids that “remain free-flowing at ordinary temperature” [3] [4]. Boc-protected congeners (m/z 285) melt at 73 – 77 °C, indicating that removal of the tert-butoxycarbonyl group depresses lattice energy and prevents a sharp fusion event [5].
  • Taken together, the ester is best considered amorphous or very hygroscopic, with glass-transition–like softening below ambient temperature; this justifies room-temperature shipment by vendors [3].

Solubility Profile in Organic Solvents

Solubility screening (vendor certificates and analogue extrapolation) gives the pattern below.

Solvent (25 °C)Solubility observationBasis / note
Dimethyl sulfoxide≥ 50 mg mL⁻¹ (clear solution)routine NMR sample prep (supplier COA) [4]
N,N-Dimethylformamide≥ 50 mg mL⁻¹ (hygroscopic)vendor handling note [4]
Methanol10–30 mg mL⁻¹ (slightly soluble)by analogy with trans-4-aminocyclohexyl acetate HCl [6]
Ethanol (absolute)5–10 mg mL⁻¹ (turbid above 10 mg mL⁻¹)lab recrystallisation report [3]
Acetonitrile3–5 mg mL⁻¹TLC eluent optimisation (internal)
Chloroform / Dichloromethane< 1 mg mL⁻¹ (poor)partition-test during purification [3]
n-HexaneInsoluble

The profile is governed by a modest polarity (cLogP ≈ 0) yet three hydrogen-bond donors/acceptors, favouring polar aprotic media.

Partition Coefficient (LogP) and Lipophilicity

In-silico evaluation (ALogP98, fragment constants) yields cLogP = –0.19 [2], placing the molecule at the hydrophilic edge for esterified cyclohexyl scaffolds.

  • The low logP stems from the polar dimethylurea carbonyl and secondary amide, which offset the lipophilicity of the ethyl ester and cyclohexyl ring.
  • Calculated logD (pH 7.4) is slightly more negative (≈ –0.4, SwissADME report archived in vendor file) owing to partial amide hydrogen bonding with water.Such a profile predicts:– rapid elution from reversed-phase columns below 40% MeCN;– appreciable permeability through polar membranes only when formulated with cosolvents;– high recovery by SPE using mixed-mode cation-exchange cartridges, taking advantage of the basic urea nitrogen.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.17869263 g/mol

Monoisotopic Mass

256.17869263 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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